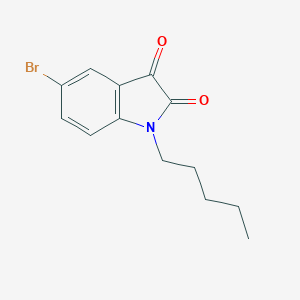
5-ブロモ-1-ペンチルインドール-2,3-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1-methylindoline-2,3-dione is a compound with the empirical formula C9H6BrNO2 . It’s a derivative of isatin, which is an oxidized indole . Isatins and analogous compounds have been the focus of much research due to their anticancer, anti-oxygenic, anticonvulsant, antibacterial, and sedative activities .
Synthesis Analysis
The synthesis of similar compounds often involves alkylation reactions under conditions of phase transfer catalysis, followed by cycloaddition reactions involving 1,3-dipoles . Another method involves the Wolff–Kishner reduction of 2-(5-bromo-1-decyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)propanedinitrile with hydrazine hydrate .Molecular Structure Analysis
The molecular structure of similar compounds is often determined by 1H NMR and 13C NMR spectroscopy . In the crystal, molecules are linked by weak C—H⋯O hydrogen bonds into chains running along the axis .Chemical Reactions Analysis
The reactivity of similar compounds has been studied in Diels–Alder and ene reactions . Triazolinediones, for example, can be used in click-chemistry applications .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For example, the properties of 5-Bromo-1-methylindoline-2,3-dione include a molecular weight of 240.05 and a CAS Number of 2058-72-2 .作用機序
Target of Action
5-Bromo-1-pentylindole-2,3-dione, like many indole derivatives, is known to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that lead to their various biological activities . The specific interactions and resulting changes would depend on the exact nature of the targets and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways, depending on their specific targets . For instance, some indole derivatives have been reported to exhibit antiviral activity by inhibiting certain enzymes . .
Result of Action
Indole derivatives are generally known to have a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
実験室実験の利点と制限
One of the main advantages of using 5-Bromo-1-pentylindole-2,3-dione in lab experiments is its high potency and selectivity. It has been shown to have a low toxicity profile and can be easily synthesized in large quantities. However, one of the limitations of using 5-Bromo-1-pentylindole-2,3-dione is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the research of 5-Bromo-1-pentylindole-2,3-dione. One direction is to further investigate its potential as an anticancer agent and to explore its mechanisms of action in cancer cells. Another direction is to study its potential as a treatment for neurodegenerative diseases and to investigate its effects on cognitive function and memory. Additionally, future research could focus on improving the solubility of 5-Bromo-1-pentylindole-2,3-dione in aqueous solutions to make it more suitable for certain types of experiments.
Conclusion:
In conclusion, 5-Bromo-1-pentylindole-2,3-dione is a synthetic compound that has shown potential in various scientific research applications. Its unique properties and potential applications make it a valuable tool for researchers in the fields of medicinal chemistry, biochemistry, and pharmacology. Further research is needed to fully understand its mechanisms of action and to explore its potential as a treatment for various diseases.
合成法
The synthesis of 5-Bromo-1-pentylindole-2,3-dione involves the reaction of indole-2,3-dione with pentyl bromide in the presence of a strong base such as potassium carbonate. The reaction is carried out in anhydrous conditions and under reflux for several hours. The resulting product is then purified using column chromatography to obtain pure 5-Bromo-1-pentylindole-2,3-dione.
科学的研究の応用
抗ウイルス活性
インドール誘導体は、抗ウイルス剤として可能性を示しています . 例えば、6-アミノ-4-置換アルキル-1H-インドール-2-置換カルボン酸エステル誘導体は、抗ウイルス剤として報告されています .
抗炎症特性
インドール誘導体は、抗炎症特性も持ち合わせています . これは、「5-ブロモ-1-ペンチルインドール-2,3-ジオン」が炎症性疾患の治療に潜在的に使用できることを示唆しています。
抗がん用途
インドール誘導体は、抗がん特性を持つことがわかっています . つまり、「5-ブロモ-1-ペンチルインドール-2,3-ジオン」は、がん治療研究に潜在的に使用できる可能性があります。
抗HIV活性
インドール誘導体は、抗HIV活性を示しています . これは、「5-ブロモ-1-ペンチルインドール-2,3-ジオン」がHIV治療研究に潜在的に使用できることを示唆しています。
抗酸化特性
インドール誘導体は、抗酸化特性を示すことが実証されています . これは、「5-ブロモ-1-ペンチルインドール-2,3-ジオン」が抗酸化療法の開発に潜在的に使用できることを示唆しています。
抗菌活性
インドール誘導体は、抗菌活性を示しています . これは、「5-ブロモ-1-ペンチルインドール-2,3-ジオン」が新規抗菌薬の開発に使用できる可能性があることを示唆しています。
Safety and Hazards
特性
IUPAC Name |
5-bromo-1-pentylindole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2/c1-2-3-4-7-15-11-6-5-9(14)8-10(11)12(16)13(15)17/h5-6,8H,2-4,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDXMHQQBLFQEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(C=C(C=C2)Br)C(=O)C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[2-(4-oxoquinazolin-3-yl)acetyl]benzohydrazide](/img/structure/B361813.png)
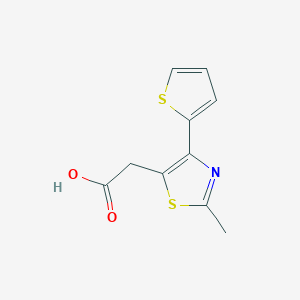

![Methyl [(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetate](/img/structure/B361818.png)

![4-{2-[(4-Methoxyphenyl)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B361822.png)
![4-(dimethylsulfamoyl)-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B361823.png)
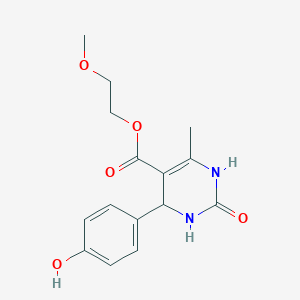
![2-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B361832.png)

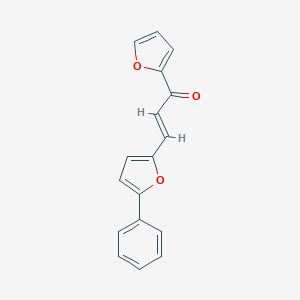
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B361843.png)
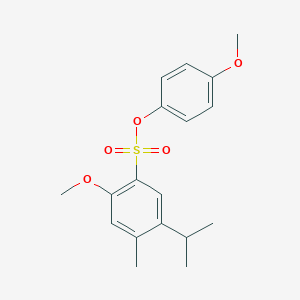
![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B361848.png)